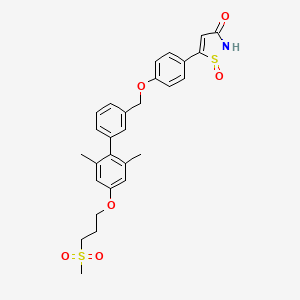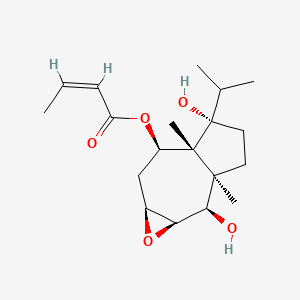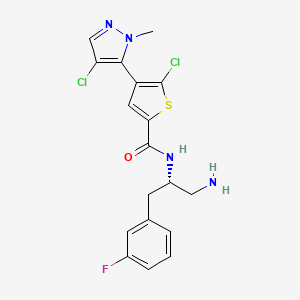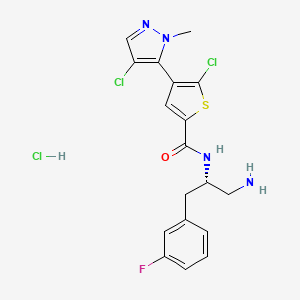
GPR40 Activator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR40 Activator 2 is a potent activator of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is predominantly expressed in pancreatic beta-cells and plays a crucial role in the regulation of insulin secretion in response to fatty acids. This compound has shown significant potential in the treatment of type 2 diabetes by enhancing insulin secretion in a glucose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GPR40 Activator 2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process and verify the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: GPR40 Activator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in various biological assays .
Scientific Research Applications
GPR40 Activator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of G-protein-coupled receptor activation and signaling pathways. In biology, it helps in understanding the role of GPR40 in insulin secretion and glucose homeostasis .
In medicine, this compound is being investigated for its potential to treat type 2 diabetes by enhancing insulin secretion without causing hypoglycemia. It has shown promising results in preclinical and clinical studies, making it a potential candidate for new diabetes therapies . Additionally, it is being explored for its neuroprotective effects in conditions like diabetic peripheral neuropathy .
Mechanism of Action
GPR40 Activator 2 exerts its effects by binding to the GPR40 receptor on pancreatic beta-cells. This binding activates the G-protein signaling pathway, leading to an increase in intracellular calcium levels. The elevated calcium levels trigger the release of insulin from the beta-cells in a glucose-dependent manner . The activation of GPR40 also involves the phospholipase C pathway, which generates diacylglycerol and inositol triphosphate, further enhancing insulin secretion .
Comparison with Similar Compounds
GPR40 Activator 2 is unique compared to other GPR40 agonists due to its high potency and selectivity. Similar compounds include TAK-875 and AMG 837, which have also shown efficacy in enhancing insulin secretion. this compound has demonstrated a better safety profile and fewer side effects in clinical trials .
List of Similar Compounds:- TAK-875
- AMG 837
- GW9508
- TUG1197
- TUG905
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical outcomes .
Properties
IUPAC Name |
5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCNSCKGNAXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)





